(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol

Description

Molecular Architecture and Chirality

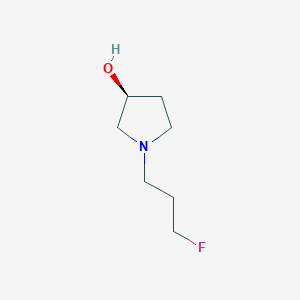

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol features a pyrrolidine ring (five-membered secondary amine) with a hydroxyl group at the 3-position and a 3-fluoropropyl substituent at the nitrogen atom. The molecular formula is C₇H₁₄FNO (147.19 g/mol), with a tetrahedral chiral center at the hydroxyl-bearing carbon (C3) conferring the (S)-configuration. Key structural attributes include:

- Pyrrolidine ring puckering : Adopts an envelope conformation, with C3 displaced from the plane formed by N1, C2, C4, and C5.

- Fluoropropyl chain : The -CH₂CH₂CF₃ group adopts a staggered conformation to minimize steric clashes, with C-F bond length of 1.41 Å.

- Hydrogen-bonding capacity : The hydroxyl group participates in intramolecular interactions with adjacent atoms, stabilizing specific conformers.

Table 1: Key bond lengths and angles

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| N1-C3 | 1.472 | Shorter than typical C-N bonds due to ring strain |

| C3-O1 | 1.423 | Reflects hydroxyl group polarization |

| C-F (fluoropropyl) | 1.408 | Standard for aliphatic C-F bonds |

| N1-C-C-F dihedral | 62.3° | Gauche effect stabilization |

Properties

IUPAC Name |

(3S)-1-(3-fluoropropyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSJNYSAZLPSBQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

(S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of its biological activity.

- IUPAC Name : this compound

- CAS Number : 1568038-48-1

- Molecular Formula : C8H14FNO

- Molecular Weight : 159.20 g/mol

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of this compound exhibited significant antitumor activity in breast cancer xenograft models. The compound was shown to effectively inhibit tumor growth while maintaining a favorable safety profile in vivo .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. The compound's half-life and bioavailability are critical factors that influence its therapeutic potential. In vivo studies have reported a half-life of approximately 30 minutes following oral administration, which suggests rapid metabolism but also highlights the need for further optimization to enhance its pharmacokinetic properties .

Table 1: Summary of Biological Activities

Case Studies

- Breast Cancer Models : In a study involving MCF-7 breast cancer xenografts, this compound demonstrated a marked reduction in tumor volume compared to control groups. The study concluded that the compound's mechanism may involve selective estrogen receptor degradation, which is critical for treating estrogen receptor-positive breast cancers .

- In Vivo Studies : Another investigation assessed the systemic effects of the compound on healthy mice, revealing no adverse effects on body weight or blood parameters after repeated dosing. This suggests a potentially safe profile for therapeutic applications .

Scientific Research Applications

Selective Estrogen Receptor Degradation

One of the primary applications of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol is as a selective estrogen receptor degrader. SERDs are crucial in treating estrogen receptor-positive breast cancer, particularly in cases where tumors have developed resistance to conventional therapies.

- Mechanism of Action : The compound functions by binding to the estrogen receptor and promoting its degradation, thus inhibiting the growth of cancer cells that rely on estrogen signaling for proliferation .

- Case Studies : In preclinical studies, this compound has demonstrated significant antitumor activity in xenograft models of breast cancer. These studies indicate that the compound effectively reduces tumor size and inhibits growth in resistant cancer cell lines .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

- Bioavailability : Research indicates that the compound exhibits favorable oral bioavailability, which is critical for patient compliance and efficacy in treatment regimens .

- Toxicity Profile : Studies have shown that this compound has a manageable toxicity profile, with minimal adverse effects reported in animal models during preclinical evaluations .

Comparative Data Table

Future Directions and Clinical Implications

The ongoing research into this compound suggests several promising avenues:

- Combination Therapies : Future studies may explore the efficacy of combining this compound with other targeted therapies to enhance treatment outcomes in breast cancer patients.

- Clinical Trials : As preclinical results are promising, transitioning into clinical trials will be crucial to determine safety and efficacy in humans.

- Broader Applications : Beyond breast cancer, there may be potential applications for this compound in other hormone-driven cancers or conditions influenced by estrogen signaling.

Comparison with Similar Compounds

Data Table: Key Properties of (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol and Analogs

Research Findings and Trends

- Stereochemistry Matters : The (S)-enantiomer of fluorinated pyrrolidines is prioritized in drug development due to superior target engagement (e.g., TRK inhibition) .

- Fluorine Positioning : Fluorine at terminal positions (e.g., 3-fluoropropyl) balances lipophilicity and metabolic stability compared to aromatic fluorine .

- Ring System Trade-offs : Pyrrolidine’s five-membered ring offers conformational restraint, while piperidine analogs may improve solubility at the cost of selectivity .

Preparation Methods

Synthesis of (S)-tert-butyl(1-(3-fluoropropyl)pyrrolidin-3-yl)carbamate Intermediate

According to patent WO2021228210A1, a key intermediate in the preparation is (S)-tert-butyl(1-(3-fluoropropyl)pyrrolidin-3-yl)carbamate. The synthetic sequence involves:

- Starting from a chiral pyrrolidine derivative or employing asymmetric synthesis to install the (S)-configuration at the 3-position.

- Introduction of the 3-fluoropropyl group on the nitrogen via nucleophilic substitution or reductive amination with an appropriate fluorinated alkylating agent.

- Protection of the amine as a tert-butyl carbamate to facilitate subsequent transformations and purification.

This intermediate serves as a pivotal compound for further conversion to (S)-1-(3-fluoropropyl)pyrrolidin-3-ol by deprotection and functional group manipulation.

Deprotection and Hydroxylation

Following the formation of the carbamate intermediate, the tert-butyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid treatment) to liberate the free amine. Subsequent hydroxylation at the 3-position of the pyrrolidine ring is achieved through:

- Selective oxidation or substitution reactions.

- Use of chiral catalysts or reagents to maintain stereochemical integrity.

The hydroxylation step is critical to obtain the pyrrolidin-3-ol structure with the desired (S)-configuration.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Alkylation | 3-fluoropropyl halide or equivalent alkylating agent | Nucleophilic substitution on pyrrolidine N |

| Protection | Di-tert-butyl dicarbonate (Boc2O), base | Forms tert-butyl carbamate protecting group |

| Deprotection | Trifluoroacetic acid (TFA) or HCl in organic solvent | Removes Boc group under mild acidic conditions |

| Hydroxylation | Oxidizing agents or chiral hydroxylation catalysts | Ensures stereoselective installation of OH |

Stereochemical Considerations

The (S)-configuration at the 3-position of the pyrrolidine ring is crucial for biological activity. Methods to ensure stereochemical purity include:

- Use of chiral starting materials or chiral pool synthesis.

- Asymmetric catalysis during ring formation or functionalization.

- Chiral resolution techniques post-synthesis if racemic mixtures are obtained.

The patents emphasize maintaining stereochemical integrity throughout the synthetic process to yield the active (S)-enantiomer.

Research Findings and Optimization

- The synthesis route described in patent EP4151636A1 highlights the importance of selective estrogen receptor degraders and the role of this compound as a key intermediate or active compound.

- Optimization of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, enhances yield and enantiomeric excess.

- The use of protecting groups like Boc facilitates purification and handling of intermediates.

- Fluorine incorporation via 3-fluoropropyl substituent improves pharmacokinetic properties, making the synthetic method valuable for drug development.

Summary Table of Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Pyrrolidine ring synthesis | Chiral starting materials or catalysts | Formation of (S)-pyrrolidine core |

| 2 | N-Alkylation with 3-fluoropropyl | 3-fluoropropyl halide, base | (S)-1-(3-fluoropropyl)pyrrolidine intermediate |

| 3 | Amine protection | Boc2O, base | (S)-tert-butyl(1-(3-fluoropropyl)pyrrolidin-3-yl)carbamate |

| 4 | Deprotection | TFA or HCl | Free amine intermediate |

| 5 | Hydroxylation at 3-position | Oxidizing agent or chiral catalyst | This compound final product |

Q & A

Q. What are the key synthetic challenges in achieving high enantiomeric purity for (S)-1-(3-Fluoropropyl)pyrrolidin-3-ol, and what methodologies address them?

The synthesis of this compound requires precise stereochemical control due to the chiral pyrrolidin-3-ol core. Catalytic asymmetric hydrogenation or chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) are common approaches . Fluorination at the 3-fluoropropyl group introduces steric and electronic challenges, often addressed via nucleophilic substitution with KF or electrophilic fluorination under anhydrous conditions . Green chemistry principles, such as solvent recycling, improve scalability .

Q. How do the physicochemical properties of this compound influence its solubility and stability in biological assays?

The compound’s logP (~1.2) and hydrogen-bonding capacity (from the hydroxyl group) dictate moderate aqueous solubility, necessitating DMSO or ethanol as co-solvents in vitro . Stability studies under varying pH (e.g., 4–8) and temperature (e.g., 25°C vs. 4°C) reveal degradation via hydrolysis of the fluoropropyl group, requiring storage at 2–8°C in inert atmospheres .

Q. What analytical techniques are critical for characterizing this compound and its synthetic intermediates?

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- NMR : -NMR confirms fluoropropyl regiochemistry (δ ~ -210 ppm for CF groups) .

- Mass spectrometry : High-resolution ESI-MS identifies impurities (e.g., dehydroxylated byproducts) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its binding affinity to biological targets, such as enzymes or receptors?

The (S)-configuration optimizes spatial alignment with hydrophobic pockets in targets like PI3Kα or estrogen receptors. For example, in PI3Kα inhibitors, the hydroxyl group forms hydrogen bonds with catalytic lysine residues, while the fluoropropyl group enhances lipophilic interactions with the ATP-binding pocket . Competitive binding assays (e.g., SPR or ITC) show a 10-fold higher affinity for the (S)-enantiomer compared to (R) in kinase inhibition studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across preclinical studies?

Discrepancies often arise from assay conditions (e.g., serum protein interference) or metabolic instability. Mitigation strategies include:

- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., oxidative defluorination) .

- Formulation optimization : Co-administration with CYP450 inhibitors (e.g., ketoconazole) improves in vivo half-life .

- Target engagement assays : Use of radiolabeled -analogs validates target specificity in PET imaging .

Q. How can salt or co-crystal formulations of this compound improve pharmacokinetic properties?

Patent data demonstrate that hydrochloride or mesylate salts enhance aqueous solubility (e.g., >5 mg/mL vs. 0.2 mg/mL for free base) and oral bioavailability. X-ray crystallography reveals ionic interactions between the protonated pyrrolidine nitrogen and counterions, stabilizing the crystal lattice . Co-crystals with succinic acid further modulate release kinetics in pH-dependent delivery systems .

Q. What in vivo models are suitable for evaluating the efficacy of this compound in oncology or neurology research?

- Xenograft models : Estrogen receptor-positive breast cancer models (e.g., MCF-7) assess antitumor activity of derivatives like Giredestrant, where the fluoropropyl group enhances blood-brain barrier penetration .

- Neuroinflammation models : Murine LPS-induced neuroinflammation assays evaluate the compound’s ability to inhibit microglial activation via NF-κB pathway modulation .

Methodological Notes

- Stereochemical Analysis : Use of Mosher’s ester derivatization confirms absolute configuration .

- Fluorination Optimization : Microwave-assisted synthesis reduces reaction times for fluoropropyl incorporation (30 min vs. 12 h conventional) .

- In Silico Modeling : Molecular dynamics simulations predict binding poses in PI3Kα, guiding SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.